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Compound of Interest

Compound Name: Salicylaldehyde azine

Cat. No.: B122464

Spectroscopic Characterization of
Salicylaldehyde Azine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of
Salicylaldehyde azine, a molecule of significant interest in coordination chemistry and
materials science. The following sections detail the Nuclear Magnetic Resonance (NMR),
Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along
with comprehensive experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The 'H and 13C NMR spectra of Salicylaldehyde azine
confirm its symmetric structure.

Data Presentation

Table 1: *H NMR Spectroscopic Data for Salicylaldehyde Azine[1][2]
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
11.07 S 2H -OH (Phenolic)
8.65 S 2H -CH=N- (Azomethine)
7.45 - 6.90 m 8H Ar-H (Aromatic)

Solvent: DMSO-ds

Table 2: 3C NMR Spectroscopic Data for Salicylaldehyde Azine[3][4][5][6]

Chemical Shift (6) ppm

Assignment

162.5 C=N (Azomethine)
160.0 C-OH (Phenolic)
133.0-116.0 Aromatic Carbons
119.5 C-CH=N

Solvent: DMSO-ds

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The FT-IR spectrum of Salicylaldehyde azine

displays characteristic vibrational frequencies corresponding to its key functional groups.

Data Presentation

Table 3: FT-IR Spectroscopic Data for Salicylaldehyde Azine[7][3][9]
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Wavenumber (cm~—?) Vibrational Mode Description

~3450 O-H stretch Phenolic hydroxyl group
~3050 C-H stretch Aromatic C-H

~1625 C=N stretch Azomethine group
~1600, 1485, 1450 C=C stretch Aromatic ring

~1280 C-O stretch Phenolic C-O

Sample Preparation: KBr pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The spectrum of Salicylaldehyde azine is characterized by absorption bands corresponding to
T - 1* and n - T* transitions.

Data Presentation
Table 4: UV-Vis Spectroscopic Data for Salicylaldehyde Azine[10][11][12]

Wavelength (A_max) nm Solvent Electronic Transition
~295 Ethanol - T
~330 Ethanol - T
~375 Ethanol n - m*

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of Salicylaldehyde azine are

provided below.

Synthesis of Salicylaldehyde Azine

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b122464?utm_src=pdf-body
https://www.benchchem.com/product/b122464?utm_src=pdf-body
https://www.researchgate.net/publication/239161419_Spectroscopic_and_photophysical_properties_of_salicylaldehyde_azine_SAA_as_a_photochromic_Schiff_base_suitable_for_heterogeneous_studies
https://webbook.nist.gov/cgi/inchi?ID=C959364&Mask=400
https://www.researchgate.net/figure/alues-of-l-max-and-e-for-salen-with-each-solvent_tbl1_331413939
https://www.benchchem.com/product/b122464?utm_src=pdf-body
https://www.benchchem.com/product/b122464?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Salicylaldehyde azine can be synthesized via the condensation reaction of salicylaldehyde

with hydrazine hydrate.[13]

Dissolve salicylaldehyde (2 equivalents) in ethanol.

Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring.
Reflux the mixture for 2-3 hours.

Cool the reaction mixture to room temperature.

The resulting yellow precipitate is filtered, washed with cold ethanol, and dried under
vacuum.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of Salicylaldehyde azine in 0.6-0.7
mL of deuterated dimethyl sulfoxide (DMSO-de). Transfer the solution to a 5 mm NMR tube.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

'H NMR Acquisition:

o Acquire the spectrum at room temperature.

o Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Reference the chemical shifts to the residual solvent peak of DMSO-ds at 2.50 ppm.
13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans is typically required (e.g., 1024 or more).
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o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Reference the chemical shifts to the solvent peak of DMSO-ds at 39.52 ppm.[3][4]

FT-IR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of dry Salicylaldehyde azine with approximately 100-200
mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a portion of the mixture into a pellet press die.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-
transparent pellet.

e Instrumentation: A standard FT-IR spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder.
o Acquire the sample spectrum over a range of 4000-400 cm~1.

o Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

UV-Vis Spectroscopy

e Sample Preparation:
o Prepare a stock solution of Salicylaldehyde azine in a UV-grade solvent such as ethanol.

o Dilute the stock solution to a concentration that results in an absorbance reading between
0.1 and 1.0 at the wavelength of maximum absorption (A\_max). A typical concentration is
in the range of 10> to 10-¢ M.
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e Instrumentation: A double-beam UV-Vis spectrophotometer.

o Data Acquisition:

[¢]

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

[¢]

Fill a matching quartz cuvette with the sample solution.

[e]

Record the spectrum over a wavelength range of approximately 200-800 nm.

o

The instrument will automatically subtract the absorbance of the blank from the sample
spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of
Salicylaldehyde azine.
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Click to download full resolution via product page

Caption: Synthesis and Spectroscopic Characterization Workflow.

Salicylaldehyde Azine
(C14H12N202)

Properties

Molecular Structure Functional Groups Electronic Transitions
(-OH, C=N, Aromatic) (Tt - 1,Nn - 1)
elucidates identifies probes

Analytical Techniques

Click to download full resolution via product page

Caption: Relationship between Molecular Properties and Spectroscopic Techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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